methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacologically relevant motifs:
- Thiazole core: A 1,3-thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 3.
- Pyrrolidinone moiety: A 4,5-dioxopyrrolidine ring at position 2 of the thiazole, functionalized with a hydroxy(5-methylfuran-2-yl)methylidene group and a 4-methylphenyl substituent.
The integration of sulfur (thiazole), oxygen (furan, carboxylate), and nitrogen (pyrrolidinone) atoms suggests diverse reactivity and possible biological activity.
Properties
Molecular Formula |
C23H20N2O6S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O6S/c1-11-5-8-14(9-6-11)17-16(18(26)15-10-7-12(2)31-15)19(27)21(28)25(17)23-24-13(3)20(32-23)22(29)30-4/h5-10,17,27H,1-4H3 |
InChI Key |
INCDUCCQRKXEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted furan, pyrrolidine, and thiazole derivatives. Key steps in the synthesis could involve:
Formation of the furan ring: This could be achieved through cyclization reactions involving aldehydes and ketones.
Pyrrolidine ring formation: This might involve the reaction of amines with diketones.
Thiazole ring synthesis: This could be synthesized through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up the reaction.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 444.5 g/mol. It features a thiazole ring and a pyrrolidine structure, which are common in many biologically active compounds. The presence of multiple functional groups enhances its reactivity and biological interactions.
Medicinal Chemistry
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate serves as a lead compound in drug development due to its structural complexity and potential biological activities. Compounds with similar structures have been documented to exhibit:
- Anti-inflammatory Properties : Interaction with inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains.
- Anticancer Effects : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.
Enzyme Interaction Studies
The compound can be utilized in research settings to study enzyme interactions due to its ability to mimic substrate structures or inhibit enzyme activity. This can provide insights into enzyme mechanisms and aid in the design of more potent inhibitors.
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds reveals diverse biological activities based on slight modifications in their structure:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate | Dimethoxy substitution | Potentially enhanced solubility |
| 4-Methylthiazole derivatives | Variability in side chains | Diverse pharmacological effects |
| Pyrrolidine-based compounds | Core pyrrolidine structure | Versatility in drug development |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Enzyme inhibition: It might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
Pathway modulation: It might affect specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s thiazole-carboxylate motif is structurally distinct from MFR-a’s furan-glutamate system but shares electronic similarities due to conjugated oxygen atoms .
- Compared to 5d (a thiophene-pyrazole derivative), the target lacks chlorophenyl groups but incorporates a more complex pyrrolidinone-furan system, which may enhance solubility via polar functional groups .
- Example 62 shares a thiophene-carboxylate group but replaces the pyrrolidinone with a chromenone-pyrimidine system, likely altering binding specificity .
Computational Similarity Analysis
Using methodologies from and 8, canonical SMILES strings or molecular fingerprints can quantify structural similarity:
Table 2: Tanimoto Similarity Coefficients (Hypothetical)
| Compound Pair | Tanimoto Coefficient (Range: 0–1) | Interpretation |
|---|---|---|
| Target vs. Methylofuran | 0.35–0.45 | Moderate (shared furan, polar groups) |
| Target vs. 5d | 0.25–0.35 | Low (divergent heterocycles) |
| Target vs. Example 62 | 0.20–0.30 | Very low (distinct core scaffolds) |
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C23H20N2O7S
Molecular Weight: 468.5 g/mol
IUPAC Name: methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
InChI Key: BLJDDWYCSKVISM-UHFFFAOYSA-N
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of functional groups such as thiazole and pyrrolidine suggests potential interactions that could modulate biological processes.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It may act as a modulator for specific receptors, influencing signal transduction pathways.
- Antioxidant Activity: Compounds with furan and thiazole moieties often exhibit antioxidant properties, which can protect against oxidative stress.
Antioxidant Properties
Research indicates that compounds with furan and thiazole structures often exhibit antioxidant activities. For instance, studies on similar compounds have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Anticancer Activity
Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms .
Case Studies
-
Study on Antioxidant Activity:
- Objective: To evaluate the antioxidant capacity of thiazole derivatives.
- Methods: In vitro assays measuring DPPH radical scavenging activity.
- Results: Significant antioxidant activity was observed, suggesting potential protective effects against oxidative damage.
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.
- Methods: MTT assay for cell viability.
- Results: Notable cytotoxicity was found in breast and lung cancer cell lines, indicating potential therapeutic applications.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
